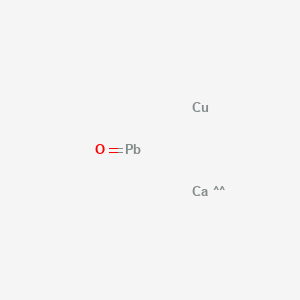![molecular formula C18H22O6 B14263830 Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate) CAS No. 137838-88-1](/img/structure/B14263830.png)
Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) is a chemical compound characterized by its unique structure, which includes two ester groups and an aromatic ring
準備方法
The synthesis of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) typically involves the Williamson etherification reaction. This method uses methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane as starting materials . The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of bio-based copolyesters.
Materials Chemistry: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.
Biodegradable Polymers: Research has shown that copolyesters synthesized from this compound exhibit good degradability and low ecotoxicity.
作用機序
The mechanism by which Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) exerts its effects is primarily through its chemical reactivity. The ester groups can participate in hydrolysis reactions, while the aromatic ring can undergo various substitution reactions. These reactions are facilitated by the presence of specific molecular targets, such as nucleophiles or electrophiles, which interact with the compound’s functional groups.
類似化合物との比較
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can be compared to similar compounds, such as:
- Dimethyl 2,2’-[1,2-phenylenebis(oxy)]diacetate
- Dimethyl 3,3’-[1,4-phenylenebis(oxy)]diacetate These compounds share similar structural features but differ in the positioning of the ester groups and the length of the aliphatic chains. The unique structure of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) provides distinct reactivity and properties, making it suitable for specific applications in polymer science and materials chemistry.
特性
CAS番号 |
137838-88-1 |
|---|---|
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC名 |
methyl 3-[2-(1-methoxy-1-oxopent-2-en-3-yl)oxyphenoxy]pent-2-enoate |
InChI |
InChI=1S/C18H22O6/c1-5-13(11-17(19)21-3)23-15-9-7-8-10-16(15)24-14(6-2)12-18(20)22-4/h7-12H,5-6H2,1-4H3 |
InChIキー |
VYKUHSHWQNDPSZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC(=O)OC)OC1=CC=CC=C1OC(=CC(=O)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
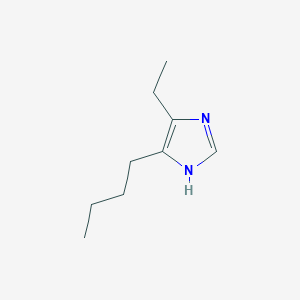
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
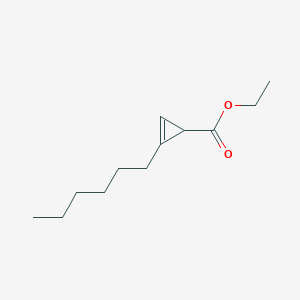
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
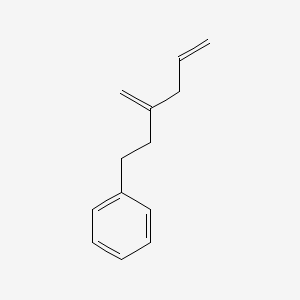
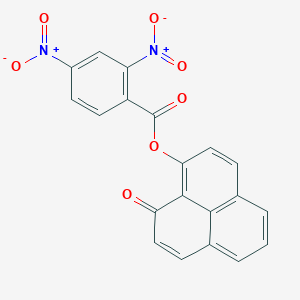
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
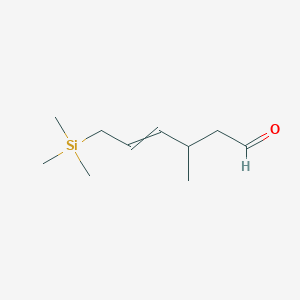
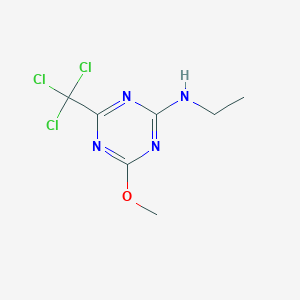
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
